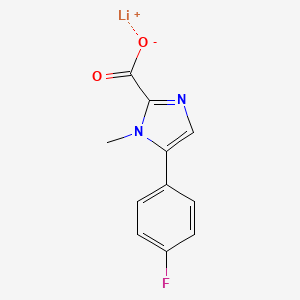
3,3-Difluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorobutan-2-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain that also includes a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluorobutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of butan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps to isolate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluorobutan-2-one.
Reduction: Formation of 3,3-difluorobutan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3,3-Difluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobutan-2-ol: Contains one fluorine atom and exhibits different reactivity and properties.
2,2-Difluorobutan-1-ol: Fluorine atoms are positioned differently, leading to variations in chemical behavior.
3,3-Dichlorobutan-2-ol: Chlorine atoms instead of fluorine, resulting in different chemical and physical properties.
Uniqueness
3,3-Difluorobutan-2-ol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and interactions compared to other fluorinated or halogenated butanols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C4H8F2O |
|---|---|
Molecular Weight |
110.10 g/mol |
IUPAC Name |
3,3-difluorobutan-2-ol |
InChI |
InChI=1S/C4H8F2O/c1-3(7)4(2,5)6/h3,7H,1-2H3 |
InChI Key |
JQSJYSAELGZWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)

![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)


![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)

![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)



